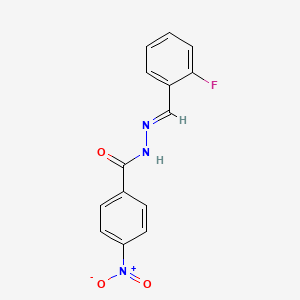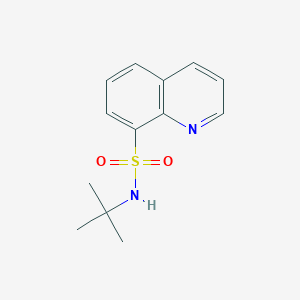![molecular formula C18H27N5OS B5576794 2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5576794.png)
2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[4-(isopropylamino)-2-pyrimidinyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a useful research compound. Its molecular formula is C18H27N5OS and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.19363168 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Utility in Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic systems, including thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds were synthesized using techniques that involve the treatment of derivatives with nitrogen nucleophiles, leading to the formation of substituted derivatives characterized by spectroscopic methods (Madkour et al., 2010).
Dissociation Constant and Thermodynamic Properties
Research on tertiary and cyclic amines, including compounds similar to the one , has focused on their dissociation constants (pKa) and thermodynamic properties over a range of temperatures. These studies help in understanding the behavior of these compounds in various conditions, which is crucial for their application in scientific research (Tagiuri et al., 2016).
Catalytic Applications in Synthesis
The compound's framework has been applied in the synthesis of antimicrobial agents, demonstrating the role of piperazine-based structures in developing potent therapeutic agents. Such applications underscore the compound's utility in medicinal chemistry, particularly in creating new classes of drugs (Patel & Park, 2015).
Environmental Applications
In environmental science, similar compounds have been evaluated for their potential in biogas upgrading by capturing CO2. The studies focus on the absorption of CO2 in solutions containing diamine, exploring the efficiency and kinetics of CO2 capture. This application is significant for developing more sustainable and efficient methods for gas purification and environmental protection (Tao et al., 2017).
Coordination and Supramolecular Chemistry
The compound's structure has inspired the synthesis of new multidentate bifunctional organic ligands for use in coordination and supramolecular chemistry. These ligands have been applied to form various metal complexes, highlighting the compound's role in developing new materials with potential applications in catalysis, molecular recognition, and more (Cheadle et al., 2013).
Propiedades
IUPAC Name |
2-[4-[4-(propan-2-ylamino)pyrimidin-2-yl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5OS/c1-14(2)20-17-3-6-19-18(21-17)23-8-7-22(16(12-23)4-9-24)11-15-5-10-25-13-15/h3,5-6,10,13-14,16,24H,4,7-9,11-12H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCKFNJGKPRMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)N2CCN(C(C2)CCO)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S*,5R*)-3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5576714.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-furohydrazide](/img/structure/B5576731.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)
![4-{[(2-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5576739.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5576740.png)
![4-[(2,5-dimethoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576749.png)
![4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}benzenesulfonamide](/img/structure/B5576759.png)

![N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide](/img/structure/B5576775.png)
![1-(3-methoxyphenyl)-5-methyl-4-[3-(1H-pyrrol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5576787.png)
![1-(2-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)-1H-indole](/img/structure/B5576789.png)

![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-2,4-imidazolidinedione](/img/structure/B5576796.png)
